2,2-Difluoro-1-methylcyclopropanamine hydrochloride
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Overview
Description
2,2-Difluoro-1-methylcyclopropanamine hydrochloride is a chemical compound with the empirical formula C4H7F2N·HCl and a molecular weight of 143.56 g/mol . . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with an amine group and a hydrochloride salt.
Preparation Methods
The synthesis of 2,2-Difluoro-1-methylcyclopropanamine hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, such as a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Amination: The amine group is introduced through amination reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-1-methylcyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-1-methylcyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-methylcyclopropanamine hydrochloride involves its interaction with molecular targets and pathways. The presence of the fluorine atoms and the cyclopropane ring can influence its reactivity and binding affinity to specific enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
2,2-Difluoro-1-methylcyclopropanamine hydrochloride can be compared with other similar compounds, such as:
2,2-Difluoro-1-methylcyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.
2,2-Difluoro-1-methylcyclopropane: Lacks the amine group, resulting in different applications and reactivity.
1-Amino-2,2-difluoro-1-methylcyclopropane: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c1-3(7)2-4(3,5)6;/h2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAHEWCEHNHWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563121 |
Source
|
Record name | 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128230-76-2 |
Source
|
Record name | 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128230-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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